3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one 3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 902507-68-0
VCID: VC4321917
InChI: InChI=1S/C27H25NO4/c1-4-32-21-11-9-20(10-12-21)26(29)24-17-28(16-19-6-5-7-22(15-19)31-3)25-13-8-18(2)14-23(25)27(24)30/h5-15,17H,4,16H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC(=CC=C4)OC
Molecular Formula: C27H25NO4
Molecular Weight: 427.5

3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

CAS No.: 902507-68-0

Cat. No.: VC4321917

Molecular Formula: C27H25NO4

Molecular Weight: 427.5

* For research use only. Not for human or veterinary use.

3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one - 902507-68-0

Specification

CAS No. 902507-68-0
Molecular Formula C27H25NO4
Molecular Weight 427.5
IUPAC Name 3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methylquinolin-4-one
Standard InChI InChI=1S/C27H25NO4/c1-4-32-21-11-9-20(10-12-21)26(29)24-17-28(16-19-6-5-7-22(15-19)31-3)25-13-8-18(2)14-23(25)27(24)30/h5-15,17H,4,16H2,1-3H3
Standard InChI Key HFIWVDYBOVMPDI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC(=CC=C4)OC

Introduction

Pharmacological Activity

Quinolinone derivatives are known for their diverse biological activities:

  • Anticancer Properties: Similar compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and DNA damage .

  • Antimicrobial Activity: Quinolinones are historically recognized as broad-spectrum antibiotics .

  • Anti-inflammatory Effects: Substituted quinolinones have shown promise in modulating inflammatory pathways.

Chemical Reactivity

The presence of electron-donating (methoxy) and electron-withdrawing (ethoxybenzoyl) groups can influence the compound's reactivity in organic synthesis. These features make it a potential intermediate in synthesizing more complex molecules.

Hypothetical Synthesis Pathway

Although specific synthesis details for this compound are unavailable, a general approach for quinolin-4-one derivatives involves:

  • Cyclization Reaction:

    • Starting from an appropriately substituted aniline derivative.

    • Reaction with a β-ketoester under acidic or basic conditions.

  • Functionalization:

    • Introduction of the 3-(4-ethoxybenzoyl) group via Friedel-Crafts acylation.

    • Addition of the 1-[(3-methoxyphenyl)methyl] substituent using alkylation reactions.

Comparison with Related Compounds

Feature3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-oneKnown Quinolinone Derivatives
Biological ActivityUnknownAnticancer, antimicrobial
Structural ComplexityHighVaries
Synthetic AccessibilityModerate (requires multiple steps)Moderate

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